2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-ARG-GLY-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process begins with the attachment of the first amino acid to a resin, followed by the removal of the protecting group and the coupling of the next amino acid. This cycle is repeated until the desired peptide sequence is obtained .
Industrial Production Methods
Industrial production of H-ARG-GLY-OH follows similar principles as laboratory-scale synthesis but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents, are increasingly being adopted to minimize the environmental impact of peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
H-ARG-GLY-OH can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form nitric oxide, a biologically active molecule.
Reduction: Reduction reactions can modify the peptide’s functional groups, altering its properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of H-ARG-GLY-OH include:
DIC/Oxyma: Used for peptide coupling reactions.
TFA (trifluoroacetic acid): Employed for cleavage and deprotection of the peptide from the resin.
Methanol: Used to quench activated species during synthesis.
Major Products Formed
The major products formed from the reactions of H-ARG-GLY-OH depend on the specific conditions and reagents used. For example, oxidation of the arginine residue can produce nitric oxide, while substitution reactions can yield modified peptides with enhanced properties .
Scientific Research Applications
H-ARG-GLY-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic effects, such as promoting wound healing and modulating immune responses.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of H-ARG-GLY-OH involves its interaction with specific molecular targets and pathways. For example, the arginine residue can be converted to nitric oxide, a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and immune response. The glycine residue can modulate the activity of neurotransmitters and receptors, influencing cellular communication and function .
Comparison with Similar Compounds
Similar Compounds
H-ARG-OH: A single amino acid peptide with similar properties but lacking the glycine residue.
H-GLY-OH: Another single amino acid peptide that lacks the arginine residue.
H-ARG-GLY-ASP-SER-OH: A more complex peptide that includes additional amino acids, offering different properties and applications
Uniqueness
H-ARG-GLY-OH is unique due to its specific combination of arginine and glycine residues, which confer distinct biochemical and physiological properties. This dipeptide’s ability to modulate nitric oxide production and neurotransmitter activity makes it particularly valuable in research and therapeutic applications .
Properties
IUPAC Name |
2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5O3/c9-5(2-1-3-12-8(10)11)7(16)13-4-6(14)15/h5H,1-4,9H2,(H,13,16)(H,14,15)(H4,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUXCWCKKCZEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)O)N)CN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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